molecular formula C5H4N2S B3079016 1H-Thieno[3,2-c]pyrazole CAS No. 10588-59-7

1H-Thieno[3,2-c]pyrazole

Cat. No.: B3079016
CAS No.: 10588-59-7
M. Wt: 124.17 g/mol
InChI Key: LJMZRBZETLXDSO-UHFFFAOYSA-N
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Description

1H-Thieno[3,2-c]pyrazole is an organic compound characterized by the fusion of a pyrazole ring and a thiophene ring. This unique structure imparts significant biological and chemical properties, making it a valuable scaffold in medicinal chemistry. The compound has been identified for its potential in various therapeutic applications, including antimicrobial, antitumor, and anti-inflammatory activities .

Mechanism of Action

Target of Action

1H-Thieno[3,2-c]pyrazole, also known as Tpz-1, has been identified as a potent and selective cytotoxic compound against various cancer cell lines . Its primary targets are cancer cells, particularly human blood, breast, colon, and cervical cancer cell lines . It has also been found to interfere with components of signaling pathways and the cytoskeleton that are important to cell shape, internal organization, growth, and division .

Mode of Action

Tpz-1 interacts with its targets by inducing programmed cell death . It interferes with cell cycle progression, reduces phosphorylation of p38, CREB, Akt, and STAT3 kinases, induces hyperphosphorylation of Fgr, Hck, and ERK 1/2 kinases, and disrupts microtubules and mitotic spindle formation . This disruption of normal cellular processes leads to the death of the cancer cells .

Biochemical Pathways

The biochemical pathways affected by Tpz-1 are primarily those involved in cell cycle progression and signal transduction . By interfering with these pathways, Tpz-1 disrupts the normal functioning of the cancer cells, leading to their death .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tpz-1 are not available in the literature, it has been reported that Tpz-1 consistently induced cell death at low micromolar concentrations (0.19 μM to 2.99 μM) against a panel of 17 human cancer cell lines after 24 h, 48 h, or 72 h of exposure . This suggests that Tpz-1 has good bioavailability and is able to reach its target cells effectively.

Result of Action

The result of Tpz-1’s action is the induction of programmed cell death in cancer cells . This leads to a reduction in the number of cancer cells and potentially to the shrinkage of tumors .

Preparation Methods

The synthesis of 1H-Thieno[3,2-c]pyrazole typically involves the Gewald reaction, which is a multi-component reaction that includes the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. One common synthetic route involves the reaction of phenylsulfonylacetophenone with sulfur and malononitrile in dimethylformamide (DMF) and triethylamine to yield the corresponding 2-amino-4-phenyl-5-phenylsulfonyl-thiophene-3-carbonitrile . Industrial production methods often utilize similar multi-step processes, optimized for higher yields and purity.

Chemical Reactions Analysis

1H-Thieno[3,2-c]pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols.

    Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.

Common reagents and conditions for these reactions include organic solvents like DMF, catalysts such as palladium on carbon, and bases like triethylamine. Major products formed from these reactions include various substituted thieno[3,2-c]pyrazole derivatives, which exhibit diverse biological activities .

Scientific Research Applications

1H-Thieno[3,2-c]pyrazole has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

1H-Thieno[3,2-c]pyrazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ring fusion, which imparts distinct chemical and biological properties, making it a versatile scaffold for drug development and other applications.

Properties

IUPAC Name

1H-thieno[3,2-c]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2S/c1-2-8-5-3-6-7-4(1)5/h1-3H,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMZRBZETLXDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1NN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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